3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide derivatives have been explored for their antioxidant properties. Bondock, Adel, and Etman (2016) synthesized a series of 1,3,4-oxadiazoles and evaluated their antioxidant activity. Among these, certain compounds showed excellent activity and protection against DNA damage, indicating the potential of these derivatives as antioxidants (Bondock, Adel, & Etman, 2016).
Antimicrobial Activity
These compounds have also been investigated for their antimicrobial properties. Desai et al. (2016) conducted a study on various benzamides with 1,3,4-oxadiazole structures, revealing significant antibacterial and antifungal activities. This research highlights the potential of 1,3,4-oxadiazole derivatives in combating microbial infections (Desai et al., 2016).
Cancer Therapy
In the context of cancer therapy, 1,3,4-oxadiazole derivatives have shown promise. Han et al. (2016) discovered that certain 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides effectively inhibited RET kinase activity, which is pivotal in cancer treatment. These findings suggest a potential role for these compounds in developing novel cancer therapies (Han et al., 2016).
Anticancer Evaluation
Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides, including 1,3,4-oxadiazole derivatives, for their anticancer activity against various cancer cell lines. This study demonstrates the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antidiarrheal Agents
Adelstein et al. (1976) explored the use of 1,3,4-oxadiazole derivatives as antidiarrheal agents. Their study found certain compounds to be equipotent to existing antidiarrheal drugs, with low analgesic activity, suggesting their potential as novel antidiarrheal medications (Adelstein, Yen, Dajani, & Bianchi, 1976).
Antitubercular Activity
Nayak et al. (2016) synthesized new N-aryl-4-amide derivatives of 1,3,4-oxadiazoles and evaluated their antitubercular activities. Some of these compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Nayak et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBVENDMFAUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197976 |
Source
|
Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-54-5 |
Source
|
Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.